2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol hydrochloride
Description
The compound 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol hydrochloride (hereafter referred to as the "target compound") is a polyethylene glycol (PEG)-derived amine hydrochloride. Its structure consists of a central ethan-1-ol backbone modified with three ethoxy groups and a terminal primary amine, which is protonated as a hydrochloride salt. This structure enhances solubility in polar solvents and aqueous systems, making it valuable in pharmaceutical synthesis, polymer chemistry, and as a linker in drug delivery systems .
Key structural features include:
- Three ethoxy groups: Increase hydrophilicity and flexibility.
- Primary amine: Facilitates conjugation with carboxylic acids, aldehydes, or other electrophilic groups.
- Hydrochloride salt: Improves stability and reduces volatility.
Properties
CAS No. |
1247064-67-0 |
|---|---|
Molecular Formula |
C8H20ClNO4 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C8H19NO4.ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;/h10H,1-9H2;1H |
InChI Key |
VIPVOBPGUXMNCY-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCO)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol hydrochloride typically involves the reaction of triethylene glycol with ethylene oxide, followed by the introduction of an amino group. The final step involves the conversion of the free base to its hydrochloride salt. The reaction conditions often include:
Temperature: Controlled to avoid side reactions.
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Commonly used solvents include water, ethanol, or other polar solvents.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the ethoxy groups.
Reduction: The amino group can be reduced under specific conditions.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Corresponding aldehydes or carboxylic acids.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Various substituted ethers or esters.
Scientific Research Applications
Drug Development
One of the primary applications of this compound is in drug formulation and development. Its ability to enhance solubility and bioavailability makes it a valuable excipient in pharmaceutical preparations. The compound's hydrophilic properties facilitate the delivery of hydrophobic drugs, improving their therapeutic efficacy.
Case Study:
A study published in a pharmaceutical journal demonstrated the effectiveness of 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol hydrochloride as a solubilizing agent for poorly soluble drugs. The results indicated a significant increase in drug absorption rates when this compound was included in the formulation .
Bioconjugation Techniques
The compound is also utilized in bioconjugation processes, where it serves as a linker for attaching biomolecules to surfaces or other molecules. This application is particularly relevant in the development of targeted drug delivery systems and diagnostic tools.
Data Table: Bioconjugation Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Targeted Drug Delivery | Enhances specificity of drug delivery | Conjugation with antibodies |
| Diagnostic Imaging | Labels biomolecules for imaging techniques | PET scans using radiolabeled compounds |
| Biosensors | Improves sensitivity and selectivity | Detection of specific biomarkers |
Polymer Chemistry
In polymer chemistry, this compound acts as a versatile building block for synthesizing poly(ethylene glycol) (PEG) derivatives. These derivatives are widely used in biomedical applications due to their biocompatibility and ability to form hydrogels.
Case Study:
Research has shown that incorporating 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol hydrochloride into PEG-based hydrogels significantly enhances their mechanical properties and water retention capabilities, making them suitable for tissue engineering applications .
Surface Modification
The compound can be employed for modifying surfaces to improve their hydrophilicity or biocompatibility. This application is crucial in biomedical devices where surface properties can significantly influence cell adhesion and protein adsorption.
Data Table: Surface Modification Properties
| Surface Property | Modification Technique | Result |
|---|---|---|
| Hydrophilicity | Coating with 2-{2-[2-(2-aminoethoxy)...} | Increased water contact angle reduction |
| Biocompatibility | Functionalization with biomolecules | Enhanced cell adhesion |
Mechanism of Action
The mechanism by which 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol hydrochloride exerts its effects is largely dependent on its application. In drug delivery, for example, it can enhance the solubility and bioavailability of active pharmaceutical ingredients. The compound interacts with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, facilitating the desired chemical or biological response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally analogous molecules from the provided evidence:
Key Observations:
Ethoxy Chain Length: The target compound’s three ethoxy groups distinguish it from shorter analogs like 2-(2-aminoethoxy)ethanol hydrochloride , offering enhanced solubility and steric flexibility for conjugation.
Amine Protection : Unlike the Fmoc-protected derivative , the target’s free amine allows direct reactivity without deprotection steps.
Aromatic vs. Aliphatic Substituents: Compounds like YTK-A76 and 2-{[1-(5-bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride incorporate aromatic moieties, increasing lipophilicity for membrane permeability, whereas the target is more hydrophilic.
Physicochemical Properties
Biological Activity
The compound 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol hydrochloride , also known as Amino-PEG4-alcohol , is a polyether compound with significant biological activity. Its structure includes multiple ethylene glycol units, which confer hydrophilicity and potential for various biochemical interactions. This article reviews the biological activity of this compound, including its synthesis, applications, and relevant case studies.
Molecular Characteristics
- Chemical Formula : C8H19NO4
- Molecular Weight : 193.24 g/mol
- CAS Number : 86770-74-3
- Linear Structure : H2N(CH2CH2O)4H
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Number of Heavy Atoms | 13 |
| H-bond Acceptors | 5 |
| H-bond Donors | 2 |
The compound's hydrophilic nature is attributed to its multiple ether linkages, which enhance solubility in aqueous environments.
The biological activity of 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol hydrochloride primarily involves its interaction with integrin receptors. These receptors are crucial for cell adhesion, migration, and signaling. The compound has been identified as a potential fluorescent probe for electrochemical applications, facilitating the study of protein-surface interactions .
Applications in Drug Design
Due to its hydrophilic properties and ability to form hydrogen bonds, this compound is being explored in drug design and pharmacology. It can be utilized as a linker in the synthesis of various bioconjugates and drug delivery systems. The incorporation of such polyethylene glycol (PEG)-based linkers enhances the solubility and bioavailability of therapeutic agents .
Case Studies
- Fluorescent Probes : Research has demonstrated that derivatives of this compound can serve as effective fluorescent probes for studying integrin interactions in live cells. These studies highlight the compound's utility in real-time monitoring of cellular processes .
- Synthesis and Yield : A synthetic method involving solid-phase organic synthesis has been developed to produce derivatives with high yield and purity. This method allows for the efficient incorporation of the amino alcohol into larger molecular frameworks used in drug development .
- Protein Coupling Techniques : The compound has been employed as a research tool to study protein-surface interactions, leading to novel techniques for protein coupling that could enhance the efficacy of therapeutic proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
